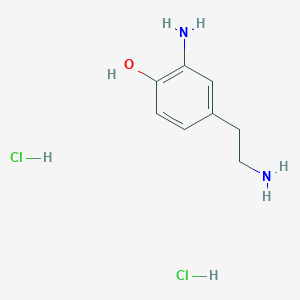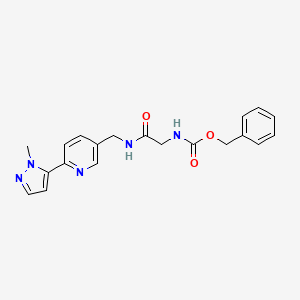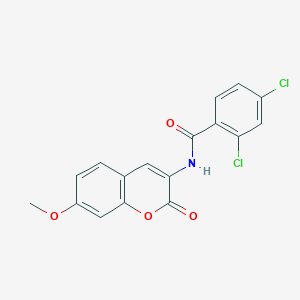
2-Amino-4-(2-aminoethyl)phenol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-4-(2-aminoethyl)phenol;dihydrochloride” is a chemical compound with the molecular formula C8H12N2O.2ClH . It has a molecular weight of 225.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c9-4-3-6-1-2-8(11)7(10)5-6;;/h1-2,5,11H,3-4,9-10H2;2*1H . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound appears as a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Bioactive Properties
Analgesic and Antimicrobial Activities : A series of novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols were synthesized, exhibiting significant analgesic and antimicrobial activities, suggesting potential for development as therapeutic agents (Sahu et al., 2009).
Crystal Structure Analysis : Studies on the crystal structure of phenol derivatives highlight the importance of structural analysis in understanding the chemical properties and potential applications of these compounds in materials science (Luo et al., 2010).
One-pot Synthesis : Demonstrates an efficient "One-pot" synthesis method for 2-(N-substituted aminomethyl) phenols from amino acid esters, offering a greener alternative for preparing these compounds with higher yields (Liu Han-wen, 2010).
Fluorescent Chemosensors : The development of polyaminophenolic fluorescent chemosensors for H+ and Zn(II) demonstrates the application of phenol derivatives in detecting and measuring specific ions, which could have implications for environmental monitoring and biological research (Ambrosi et al., 2009).
Chemical Properties and Applications
Optical Properties of Derivatives : Antipyrine derivatives of aminophenols have been synthesized and analyzed for their optical properties, showcasing potential applications in material sciences, particularly in the development of optoelectronic devices (El-Ghamaz et al., 2017).
DNA Interaction Studies : Schiff bases derived from 4-aminophenol were synthesized and characterized, showing broad-spectrum antimicrobial activities and significant interactions with DNA. These interactions suggest potential applications in the design of new anticancer agents (Rafique et al., 2022).
Enantiodifferentiation by NMR Spectroscopy : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been compared as chiral solvating agents for enantiodiscrimination of amino acids, demonstrating the application of these compounds in analytical chemistry to determine the purity and composition of chiral substances (Recchimurzo et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-amino-4-(2-aminoethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-4-3-6-1-2-8(11)7(10)5-6;;/h1-2,5,11H,3-4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBRSQAGABBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-aminoethyl)phenol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)


![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)


